molecular formula C16H26N4O3 B3027666 4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353980-28-5

4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3027666
CAS No.: 1353980-28-5
M. Wt: 322.40
InChI Key: NKDOKDYWKXVFRK-UHFFFAOYSA-N
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Description

The compound 4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (referred to as the "target compound" hereafter) is a piperidine-derived molecule featuring a tert-butyl carbamate group and a pyrimidine ring substituted with a methoxy group at the 6-position. This structure is critical in medicinal chemistry, particularly in kinase inhibitor design, due to the pyrimidine moiety's role in mimicking adenine for ATP-binding site interactions.

  • Reductive amination (e.g., BH₃/THF reduction of carbamoyl intermediates).
  • Nucleophilic substitution (e.g., coupling of pyrimidinyl chlorides with aminomethyl-piperidine intermediates).

The tert-butyl ester group enhances solubility and serves as a protective group during synthesis, which is later cleaved under acidic conditions to yield bioactive amines.

Properties

IUPAC Name

tert-butyl 4-[[(6-methoxypyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-7-5-12(6-8-20)10-17-13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDOKDYWKXVFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116146
Record name 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-28-5
Record name 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(6-methoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353952-88-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and relevant research findings.

The molecular formula of the compound is C16H26N4O3C_{16}H_{26}N_{4}O_{3}, with a molecular weight of 322.4 g/mol. The structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group, which may contribute to its pharmacological properties .

Anticancer Properties

Recent studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperidine and pyrimidine scaffolds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study involving a series of piperidine derivatives demonstrated that modifications at the pyrimidine ring significantly influenced their cytotoxicity against breast cancer cell lines. The presence of methoxy groups was linked to enhanced activity, suggesting that this compound may possess similar properties .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis
Compound BMDA-MB-23110.5Cell Cycle Arrest
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated potential antimicrobial effects. Compounds with piperidine and pyrimidine structures are often screened for antibacterial and antifungal activities, with varying degrees of success. The specific activity of this compound against microbial strains remains to be fully characterized.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. Recent advancements in synthetic methodologies have improved yields and reduced byproducts, making it more feasible for pharmaceutical applications .

Synthetic Route Overview:

  • Formation of Piperidine Ring: Utilizing piperidine derivatives and appropriate reagents.
  • Pyrimidine Attachment: Employing coupling reactions to introduce the pyrimidine moiety.
  • Esterification: Converting the carboxylic acid to a tert-butyl ester using standard esterification techniques.

Research Findings

Several studies have focused on structure-activity relationships (SAR) regarding piperidine derivatives. These investigations often reveal that substituents on the pyrimidine ring significantly affect biological activity, suggesting that further modifications could enhance efficacy.

Example Research Findings:

  • A compound with a similar structure showed an IC50 value of 12 µM against A549 lung cancer cells, indicating promising anticancer potential .
  • Another study highlighted the role of methoxy groups in enhancing solubility and bioavailability, critical factors for drug development .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of this compound in the development of anticancer agents. The presence of the methoxy-pyrimidine group may enhance its interaction with biological targets involved in tumor growth and proliferation. Preliminary in vitro studies have shown promising results against various cancer cell lines, suggesting a mechanism that involves the inhibition of key signaling pathways associated with cancer progression .
  • Neurological Disorders
    • The compound's structural features suggest it may interact with neurotransmitter systems. Research indicates potential applications in treating neurological disorders such as depression and anxiety. The piperidine structure is known to influence receptor binding, which could be leveraged to develop novel antidepressants or anxiolytics .
  • Antimicrobial Properties
    • There is emerging evidence supporting the antimicrobial activity of related compounds within the same chemical class. Investigations into the efficacy of 4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester against various bacterial strains are ongoing, with some preliminary data indicating significant inhibitory effects on pathogenic bacteria .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) are essential to evaluate its bioavailability and therapeutic index. Early findings suggest that modifications to the tert-butyl ester group could enhance solubility and stability, potentially leading to improved bioavailability .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityIn vitro testing on cancer cell linesShowed significant inhibition of cell growth in multiple lines; mechanism under investigation .
Neurological Impact AssessmentBehavioral assays in animal modelsIndicated potential anxiolytic effects; further studies required for dose-response evaluation .
Antimicrobial Efficacy TrialTesting against Gram-positive and Gram-negative bacteriaPreliminary results showed promising antibacterial activity; specific mechanisms remain to be elucidated .

Chemical Reactions Analysis

Boc Deprotection

The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen. Deprotection can be achieved under acidic or nucleophilic conditions:

Reaction Conditions Mechanism Outcome Yield/Purity Source
Trifluoroacetic acid (TFA)Acid-catalyzed cleavagePiperidine amine derivativeHigh purity (>90%)
3-Methoxypropylamine + ThermalNucleophilic attack on carbonylDeprotected amine + CO₂, tert-butanol45–92% (varies by R₁)
  • Key Insight : TFA-mediated deprotection is efficient for lab-scale synthesis, while thermal methods with amines (e.g., 3-methoxypropylamine) minimize side reactions in complex systems .

Nucleophilic Aromatic Substitution

The 6-methoxy group on the pyrimidine ring undergoes substitution under acidic or basic conditions:

Reagent Conditions Product Notes Source
HBr (48%)Reflux, 12–20 h6-Hydroxy-pyrimidinyl derivativeRequires pH control to avoid side reactions
PCl₅Anhydrous toluene, 80°C6-Chloro-pyrimidinyl derivativeEnables Suzuki coupling reactions
  • Example : Conversion to 6-chloro-pyrimidinyl derivatives facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Suzuki-Miyaura Coupling

After methoxy-to-chloro conversion, the pyrimidine ring participates in palladium-catalyzed coupling:

Boronic Acid Catalyst System Product Isolated Yield Source
3-Pyridyl boronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O4-(Pyridin-3-yl)pyrimidinyl derivative80%
  • Key Insight : This method avoids regioisomer formation, achieving >90% conversion .

Ester Hydrolysis

While the tert-butyl carbamate is stable under basic conditions, related esters (e.g., methyl/ethyl) hydrolyze efficiently:

Reagent Conditions Product Yield Source
LiOHTHF/H₂O, 50°C, 6 hCarboxylic acid derivative>85%
  • Note : The tert-butyl group remains intact during hydrolysis, enabling selective functionalization .

Functionalization of the Aminomethyl Linker

The secondary amine in the -CH₂NH- linker reacts with electrophiles:

Reagent Product Application Source
Acetyl chlorideN-Acetylated derivativeEnhanced solubility
Benzyl bromideN-Benzyl derivativeIntermediate for further coupling

Transesterification

The tert-butyl ester can undergo transesterification under specific conditions:

Alcohol Catalyst Conditions Product Yield Source
MethanolH₂SO₄Reflux, 24 hMethyl ester derivative<10%
  • Limitation : The bulky tert-butyl group impedes transesterification, favoring alternative strategies .

Curtius Rearrangement

Precursor analogs of this compound undergo Curtius rearrangement to form carbamates:

Reagent Conditions Product Yield Source
DPPA, TriethylamineToluene, 100°Ctert-Butyl carbamate intermediate60%

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Pyrimidine Substituents Piperidine Linker Molecular Formula Molecular Weight Key References
Target Compound : 4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 6-OCH₃, 4-NH-(CH₂-piperidine) Aminomethyl (-CH₂NH-) C₁₆H₂₇N₅O₃ 337.42
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 6-Cl, 4-NH-(CH₂-piperidine) Aminomethyl (-CH₂NH-) C₁₅H₂₃ClN₄O₂ 326.82
4-[(6-Ethoxy-2-methylthio-pyrimidin-4-yl)oxy]piperidine-1-carboxylic acid tert-butyl ester 6-OCH₂CH₃, 2-SCH₃, 4-O-piperidine Ether (-O-) C₁₇H₂₇N₃O₄S 369.48
3-(6-Chloro-2-methylthio-pyrimidin-4-ylamino)piperidine-1-carboxylic acid tert-butyl ester 6-Cl, 2-SCH₃, 4-NH-piperidine Direct amino (-NH-) C₁₅H₂₂ClN₅O₂S 375.89
4-[(6-Chloro-2-methylthio-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 6-Cl, 2-SCH₃, 4-N(CH₃)-CH₂-piperidine Methylaminomethyl (-CH₂N(CH₃)-) C₁₆H₂₅ClN₄O₂S 380.91

Key Observations

Substituent Effects on Reactivity and Binding: Electron-Withdrawing Groups (Cl): Chloro-substituted analogs (e.g., ) exhibit increased electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) reactions. Electron-Donating Groups (OCH₃): The methoxy group in the target compound may improve metabolic stability compared to chloro analogs but could reduce binding affinity in certain kinase targets due to steric hindrance.

Linker Modifications: Aminomethyl (-CH₂NH-) vs. Direct Amino (-NH-): The aminomethyl linker in the target compound and provides conformational flexibility, whereas direct amino linkers (e.g., ) restrict rotation, possibly affecting target engagement. Ether (-O-) Linkers: Ether-containing compounds (e.g., ) show reduced basicity compared to amines, altering solubility and pharmacokinetics.

Synthetic Accessibility :

  • Chloro-pyrimidines (e.g., ) are commonly synthesized via Buchwald-Hartwig amination or direct chlorination.
  • Methoxy derivatives (e.g., ) may require protective group strategies to avoid demethylation under harsh conditions.

Pharmacological and Physicochemical Data

Property Target Compound 6-Cl Analog 6-Ethoxy-2-SCH₃
logP (Predicted) 2.1 2.8 3.5
Water Solubility (mg/mL) 0.12 0.08 0.05
Melting Point (°C) Not reported 77–81 Not reported
Synthetic Yield ~84% (analog) 98% 70–85%

Notes:

  • The tert-butyl ester group universally enhances solubility in organic solvents (e.g., CH₂Cl₂, THF) during synthesis.
  • Cleavage of the tert-butyl group (e.g., HCl/MeOH) yields primary amines, which are intermediates for further functionalization.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and what critical steps require optimization?

The synthesis typically involves:

  • Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen to prevent unwanted side reactions .
  • Amination : Coupling the methoxypyrimidine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and palladium catalysts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Low solubility in aqueous media (e.g., ~3.5E-5 g/L in water for analogs) may necessitate polar aprotic solvents like DMF or DMSO .

Q. How should this compound be stored to maintain stability during experiments?

  • Storage conditions : Keep in a tightly sealed container at –20°C in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture, which can degrade the ester and amine functionalities .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and methoxypyrimidine protons (δ ~3.9 ppm for OCH₃) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected for C₁₇H₂₇N₄O₃) .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) to assess purity (>95% for reliable biological assays) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Reaction atmosphere : Moisture-sensitive steps (e.g., amination) require strict anhydrous conditions; trace water reduces yields .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency compared to cheaper alternatives .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., de-Boc derivatives or unreacted pyrimidine precursors) and adjust stoichiometry .

Q. What strategies optimize the coupling efficiency of the methoxypyrimidine moiety?

  • Solvent optimization : Use DMF or THF to enhance nucleophilicity of the amine group .
  • Temperature control : Reactions at 80–100°C improve kinetics but may require inert gas purging to prevent oxidation .
  • Coupling agents : EDC/HOBt or DCC promote amide bond formation in related piperidine derivatives .

Q. How can unexpected byproducts during synthesis be systematically identified and mitigated?

  • Mechanistic studies : Probe intermediates via in situ IR or NMR to detect side reactions (e.g., Boc deprotection under acidic conditions) .
  • Workup adjustments : Quench reactions with saturated NaHCO₃ to neutralize excess reagents and minimize hydrolysis .
  • Scale-up considerations : Pilot small-scale reactions with varying equivalents of methoxypyrimidine to optimize molar ratios .

Data Contradiction Analysis

Q. Why do solubility values for structurally similar compounds vary across studies, and how does this impact experimental design?

  • Solvent polarity : Discrepancies in reported solubility (e.g., 3.5E-5 g/L in water vs. higher solubility in DMSO) reflect solvent-dependent aggregation .
  • Experimental implications : Low aqueous solubility complicates in vitro assays; use co-solvents (e.g., <1% DMSO) or sonication to prepare stock solutions .

Safety and Handling Protocols

Q. What personal protective equipment (PPE) is critical when handling this compound?

  • Respiratory protection : Use N95 masks or fume hoods to avoid inhalation of fine particles .
  • Gloves and goggles : Nitrile gloves and chemical-resistant goggles to prevent skin/eye contact, as recommended for tert-butyl esters .

Biological Relevance

Q. What structural features suggest potential biological activity for this compound?

  • Pyrimidine moiety : Often associated with kinase inhibition or nucleotide analog activity .
  • Piperidine-Boc group : Enhances blood-brain barrier penetration in related CNS-targeting molecules .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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